molecular formula C6H9NO2S B1400024 (2-(Methoxymethyl)thiazol-5-yl)methanol CAS No. 1267793-44-1

(2-(Methoxymethyl)thiazol-5-yl)methanol

Cat. No. B1400024
CAS RN: 1267793-44-1
M. Wt: 159.21 g/mol
InChI Key: BCJKVNCPCFIWEO-UHFFFAOYSA-N
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Description

“(2-(Methoxymethyl)thiazol-5-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole derivatives have been reported to exhibit potent antitumor and cytotoxic activities. For example, certain thiazole compounds have demonstrated significant effects on human tumor cell lines, including prostate cancer . The compound “(2-(Methoxymethyl)thiazol-5-yl)methanol” could potentially be explored for similar antitumor applications.

Antifungal Activity

Thiazoles are also known for their antifungal properties. Studies have shown that thiazole derivatives can be effective against various fungal strains, indicating a potential application for “(2-(Methoxymethyl)thiazol-5-yl)methanol” in developing antifungal agents .

Medicinal Relevance

The thiazole nucleus is a common feature in many clinically used anticancer medicines. Its presence in drugs like dabrafenib and dasatinib underscores its importance in medicinal chemistry, suggesting that “(2-(Methoxymethyl)thiazol-5-yl)methanol” may have applications in the development of new therapeutic drugs .

Future Directions

Thiazoles and their derivatives, including “(2-(Methoxymethyl)thiazol-5-yl)methanol”, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Future research could focus on exploring new synthetic methods, investigating their biological activities, and developing new applications in various fields.

properties

IUPAC Name

[2-(methoxymethyl)-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-4-6-7-2-5(3-8)10-6/h2,8H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJKVNCPCFIWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methoxymethyl)thiazol-5-yl)methanol

CAS RN

1267793-44-1
Record name [2-(methoxymethyl)-1,3-thiazol-5-yl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(((tert-butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole (721 mg, 2.64 mmol) in THF (20 mL) was treated at 0° C. with TBAF (5.30 mL of a 1M solution in THF, 5.30 mmol) and the resulting mixture was stirred for 45 min at 0° C. The reaction mixture was diluted with EA, washed with sat. aq. NH4Cl and brine, dried over Na2SO4, filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (1:9 hept-EA) gave the title compound as a colorless oil: TLC: rf (1:9 hept-EA)=0.27. LC-MS-conditions 07: tR=0.41 min, [M+H]+=160.01.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Methoxymethyl)thiazol-5-yl)methanol
Reactant of Route 2
(2-(Methoxymethyl)thiazol-5-yl)methanol
Reactant of Route 3
(2-(Methoxymethyl)thiazol-5-yl)methanol
Reactant of Route 4
(2-(Methoxymethyl)thiazol-5-yl)methanol
Reactant of Route 5
(2-(Methoxymethyl)thiazol-5-yl)methanol
Reactant of Route 6
(2-(Methoxymethyl)thiazol-5-yl)methanol

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